![molecular formula C21H15BrFN3O3S B2965492 N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252911-38-8](/img/structure/B2965492.png)
N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Overview
Description
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including related compounds, has shown selective ligand properties for the translocator protein (18 kDa), highlighting their potential in imaging applications, particularly with positron emission tomography (PET) using fluorine-18 labeling for in vivo imaging. This area of research demonstrates the compound's utility in studying neurological diseases through advanced imaging techniques, facilitating a deeper understanding of disease mechanisms and potential therapeutic targets (Dollé et al., 2008).
Antimicrobial and Antituberculosis Activity
Research has also revealed the synthesis and evaluation of derivatives for antimicrobial and antituberculosis activity. One study synthesized derivatives by a condensation reaction, showing significant activity against various microbial strains, including Mycobacterium tuberculosis H37RV. This underscores the compound's potential in contributing to the development of new antimicrobial and antituberculosis agents, addressing the urgent need for novel treatments due to rising resistance to existing drugs (Soni & Patel, 2017).
Antitumor and Herbicidal Activities
Further studies have explored the synthesis of thienopyrimidine derivatives with significant antimicrobial activity and extended this research to include antitumor and herbicidal activities. These findings illustrate the compound's broad application scope, from medical treatments targeting cancer to agricultural uses in controlling harmful weeds, indicating its versatility and potential for diverse research and development initiatives (Kerru et al., 2019).
Future Directions
Given the limited information currently available on “N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide”, future research could focus on elucidating its synthesis, structure, reactivity, and potential biological activity. This could involve experimental studies to synthesize the compound and characterize its properties, as well as computational studies to predict its behavior .
properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN3O3S/c22-14-3-7-16(8-4-14)24-18(27)12-25-17-9-10-30-19(17)20(28)26(21(25)29)11-13-1-5-15(23)6-2-13/h1-10,17,19H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEFYZZKERGLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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